(R)-氨氯地平

概述

描述

(R)-Amlodipine is the R isomer of Amlodipine --- a medication used to lower blood pressure and prevent chest pain.

科学研究应用

扩血管和心血管效应

(R)-氨氯地平,一种基本的二氢吡啶衍生物,主要以其在外周和冠状血管床中强效扩血管效应而闻名。研究表明,在临床试验中,它被认为是稳定型心绞痛患者的抗心绞痛药物和轻至中度高血压患者的降压药物。比较研究表明,氨氯地平至少与标准药物如阿替洛尔、维拉帕米、氢氯噻嗪和卡普托普利在管理高血压以及地尔硫卓或纳多洛尔在治疗心绞痛方面同样有效。此外,氨氯地平的药代动力学特性,包括高口服吸收率和长消除半衰期,有助于其平稳的作用起效和长效药效活性,确保缓慢扩血管和低发生扩血管副作用。该药在增加运动能力和减少跑步机运动后心肌缺血的心电图证据方面的有效性值得注意,以及其降低心绞痛发作率和硝酸甘油消耗的能力(Murdoch & Heel, 1991; Taylor, 1991)。

降压效果

氨氯地平的降压特性有充分的文献支持,研究表明其在降低血压和改善患者预后方面发挥着重要作用。它被认为是一线降压药物,对与高血压相关的发病率和死亡率降低提供了实质性的益处。大型随机对照试验支持其有效性和安全性,强调其在降低心血管事件发生率中的作用(Fares et al., 2016)。

肾脏保护

尽管二氢吡啶类钙通道阻滞剂,如氨氯地平,在高血压治疗中很常见,但其独特的肾脏效应正受到关注。氨氯地平通过直接作用于肾小球入和出动脉,尤其是与肾素-血管紧张素系统阻滞剂联合使用时,能够延缓肾脏疾病的进展,使其成为肾脏保护的潜在药物。该药物可能提供类似于ACE抑制剂在高血压患者肾脏保护方面的益处(Burnier, 2013)。

药物经济影响

氨氯地平在冠状动脉疾病患者中的药物经济影响显著。研究表明,氨氯地平不仅能够预防中风和心肌梗死,还能减少住院和侵入性手术的次数。这种经济分析强调了与氨氯地平使用相关的成本节约和改善临床预后,使其成为冠状动脉疾病患者的一个有吸引力的选择(de Portu & Mantovani, 2009)。

属性

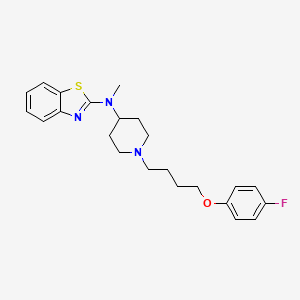

IUPAC Name |

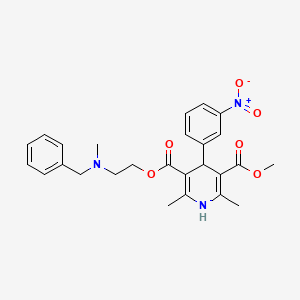

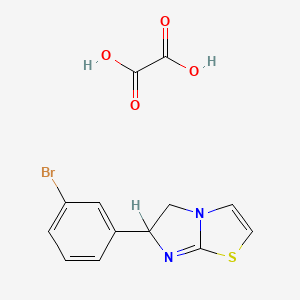

3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIQEAQVCYTUBX-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430938 | |

| Record name | (R)-Amlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Amlodipine | |

CAS RN |

103129-81-3 | |

| Record name | (+)-Amlodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103129-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Amlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMLODIPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUH55G7ZTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of (R)-amlodipine?

A1: Unlike its (S)-enantiomer, (R)-amlodipine does not exhibit significant calcium channel blocking activity. Instead, research suggests its primary mechanism involves inhibiting smooth muscle cell migration. [, , ]

Q2: What are the downstream effects of (R)-amlodipine's inhibition of smooth muscle cell migration?

A2: Inhibiting smooth muscle cell migration is particularly relevant in conditions like atherosclerosis and restenosis, where the excessive proliferation and migration of these cells contribute to disease progression. [, ] By hindering this process, (R)-amlodipine might offer therapeutic benefits in these areas.

Q3: What is the molecular formula and weight of (R)-amlodipine?

A3: (R)-Amlodipine shares the same molecular formula and weight as its racemic mixture and (S)-enantiomer. The molecular formula is C20H25ClN2O5, and the molecular weight is 408.88 g/mol.

Q4: Is there spectroscopic data available for (R)-amlodipine?

A4: While specific spectroscopic data for (R)-amlodipine might be limited due to its existence as an enantiomer within the racemic mixture, studies utilize techniques like nuclear magnetic resonance (NMR) to characterize the solvates of (R)-amlodipine salts. For instance, one study reports the 1H NMR spectrum of the dimethylformamide solvate of (R)-amlodipine L-hemitartrate. []

Q5: What are the challenges in formulating (R)-amlodipine for pharmaceutical use?

A5: Like many chiral drugs, formulating (R)-amlodipine presents challenges in achieving enantiomeric purity, stability, and optimal bioavailability. Researchers explore various strategies, including the use of specific solvents, resolving agents, and formulation techniques to overcome these hurdles. [, , , ]

Q6: How is (R)-amlodipine absorbed, distributed, metabolized, and excreted (ADME) in the body?

A6: While (R)-amlodipine lacks the calcium channel blocking activity of its (S)-enantiomer, research indicates it exhibits different pharmacokinetic properties. Studies in healthy volunteers show that (R)-amlodipine is more rapidly eliminated from plasma compared to (S)-amlodipine. [] Further research is needed to comprehensively understand its specific ADME profile.

Q7: Are there any in vitro studies demonstrating the effects of (R)-amlodipine on smooth muscle cell migration?

A7: While the provided abstracts don't offer detailed in vitro data, they highlight (R)-amlodipine's potent inhibition of smooth muscle cell migration. [, , ] Further research is crucial to elucidate the specific molecular mechanisms underlying this effect.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine](/img/structure/B1678722.png)

![8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1678725.png)

![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)

![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)

![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)